molecular formula C24H20D9N5O3 B1662823 Valsartan D9 CAS No. 1089736-73-1

Valsartan D9

Katalognummer B1662823
CAS-Nummer: 1089736-73-1
Molekulargewicht: 444.6 g/mol
InChI-Schlüssel: ACWBQPMHZXGDFX-KDDXQTGLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of a late-stage precursor of valsartan involves three steps: N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . After optimizing the individual steps in batch, they were successfully transferred to continuous flow processes employing different reactor designs .


Molecular Structure Analysis

The formal name of Valsartan D9 is N-(1-oxopentyl-2,2,3,3,4,4,5,5,5-d9)-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine . Its molecular formula is C24H20D9N5O3 .


Chemical Reactions Analysis

The influence of plasma matrix components during sample preparation for accurate and precise determination of valsartan by LC–ESI–MS/MS was evaluated . The mean recovery obtained was 96.8% for valsartan using solid-phase extraction on Oasis MCX .


Physical And Chemical Properties Analysis

Valsartan has unusual solid-state properties, including the phenomenon of polyamorphism . Obtaining the neat Valsartan in a completely amorphous form does not increase its solubility .

Wissenschaftliche Forschungsanwendungen

1. Antidepressant and Antianxiety Effects

Valsartan has been shown to exhibit antidepressant and antianxiety properties. A study by Gu Ping et al. (2014) demonstrated that chronic administration of Valsartan improved behaviors related to depression and anxiety in mice subjected to unpredictable chronic mild stress. This effect was associated with an increase in hippocampal neurogenesis and BDNF (Brain-Derived Neurotrophic Factor) expression.

2. Cardiovascular Applications

Valsartan is extensively studied for its applications in cardiovascular diseases. For instance, the VALUE trial (Julius et al., 2004) assessed valsartan's effectiveness in reducing cardiac morbidity and mortality in hypertensive patients at high cardiovascular risk. Another study by Thürmann (2000) highlighted valsartan's role in managing hypertension, and its potential in treating patients with hypertensive end-organ damage.

3. Neuroprotective Effects

Valsartan has been reported to have neuroprotective effects. A study by Weina Yang et al. (2014) investigated valsartan's impact on cognitive deficits induced by aluminum trichloride and d-galactose in mice. The results suggested that valsartan might prevent cognitive decline by restoring cholinergic function and attenuating oxidative damage.

4. Hepatic Uptake and Biliary Excretion

Research by Wakaba Yamashiro et al. (2006) focused on the hepatic uptake and biliary excretion of valsartan. This study highlighted the roles of various transporters, including OATP1B1 and MRP2, in the efficient hepatobiliary transport of valsartan, suggesting its relevance in pharmacokinetics.

5. Pharmacological Characterization

Valsartan's pharmacological properties have been extensively characterized. For instance, A. Chiolero and M. Burnier (1998) detailed valsartan's specific blockade of the AT1 receptor and its effectiveness in various forms of hypertension.

Safety And Hazards

Valsartan D9 is suspected of damaging fertility or the unborn child and is harmful to aquatic life with long-lasting effects .

Zukünftige Richtungen

Valsartan D9 is intended for use as an internal standard for the quantification of valsartan by GC- or LC-MS . The introduction of sacubitril/valsartan as first-line therapy may be considered . New perspectives of the efficacy of sacubitril/valsartan include the promotion of reverse remodeling and antiarrhythmic effects .

Eigenschaften

IUPAC Name

(2S)-3-methyl-2-[2,2,3,3,4,4,5,5,5-nonadeuteriopentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1/i1D3,4D2,5D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWBQPMHZXGDFX-KDDXQTGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648813
Record name N-(~2~H_9_)Pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valsartan D9

CAS RN

1089736-73-1
Record name N-(1-Oxopentyl-2,2,3,3,4,4,5,5,5-d9)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089736-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(~2~H_9_)Pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valsartan D9
Reactant of Route 2
Reactant of Route 2
Valsartan D9
Reactant of Route 3
Reactant of Route 3
Valsartan D9
Reactant of Route 4
Valsartan D9
Reactant of Route 5
Reactant of Route 5
Valsartan D9
Reactant of Route 6
Valsartan D9

Citations

For This Compound
13
Citations
H Jangala, P Vats, AH Khuroo, T Monif - Scientia Pharmaceutica, 2014 - mdpi.com
… and validated that employs solid-phase extraction for the simultaneous estimation of amlodipine and valsartan in human K3EDTA plasma using amlodipine-d4 and valsartan-d9 as …
Number of citations: 25 www.mdpi.com
V Trivedi, PA Shah, PS Shrivastav, M Sanyal - Chemical Papers, 2020 - Springer
… Product ion mass spectra of a valsartan and valsartan-d9, b clindamycin and clindamycin-d3 and c derivatized mesalamine and mesalamine-d3, respectively, in the positive ionization …
Number of citations: 3 link.springer.com
Y Huang, R Liu, Y Wang, G Liu, C Wang, X Chen… - Clinical Therapeutics, 2022 - Elsevier
… of valsartan in human plasma with valsartan-d9 as internal standard. Chromatographic … The ion pairs of valsartan and valsartan-d9 were m/z 436.2→ 291.5 and m/z 445.3→300.4. …
Number of citations: 1 www.sciencedirect.com
H Yang, R Gao, X Ji, Z Wang… - Clinical Pharmacology in …, 2023 - Wiley Online Library
… Valsartan and valsartan-d9 were analyzed with multiple reaction monitoring of transitions m/z 436.5 → 291.0 and m/z 455.7 → 300.2, respectively, using the positive ion mode. The …
Number of citations: 3 accp1.onlinelibrary.wiley.com
JV Shah, JM Parekh, PA Shah, PV Shah… - Journal of …, 2017 - Elsevier
A sensitive and selective method has been proposed for the simultaneous determination of amlodipine (AML), valsartan (VAL) and hydrochlorothiazide (HCTZ) in human plasma by …
Number of citations: 38 www.sciencedirect.com
T NISHINO, M Kato, Y Miyazawa, T Tojo, D Asakawa… - 2021 - researchsquare.com
To assess the ecological risk of pharmaceuticals and personal care products (PPCPs) to the water environment of several cities in Japan, major local environmental research institutes, …
Number of citations: 1 www.researchsquare.com
S Teixeira, R Gurke, H Eckert, K Kühn, J Fauler… - Journal of environmental …, 2016 - Elsevier
Pharmaceuticals have become an important public health issue as environmental pollutants over the last years. After ingestion, pharmaceuticals are partly excreted unchanged. They …
Number of citations: 99 www.sciencedirect.com
J Wang, Y Yang, X Huang, J Huang… - … Pharmacology in Drug …, 2023 - Wiley Online Library
This study aims to assess the bioequivalence of test and reference formulations of trimetazidine dihydrochloride in healthy Chinese volunteers under fasting and fed conditions, and to …
Number of citations: 3 accp1.onlinelibrary.wiley.com
D Mori, E Kimoto, B Rago, Y Kondo… - J. Clin …, 2017 - researchgate.net
To address the most appropriate endogenous biomarker for drug-drug interaction risk assessment, eight healthy subjects received an organic anion transporting polypeptide 1B (…
Number of citations: 0 www.researchgate.net
D Mori, E Kimoto, B Rago, Y Kondo… - Clinical …, 2020 - Wiley Online Library
… Valsartan was analyzed on the same chromatographic condition (Supplemental Methods) using valsartan-d9 as internal standard. The multiple reaction monitoring precursor/product …
Number of citations: 65 ascpt.onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.